

Spectroscopic Profile of Z-Gln(Trt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Gln(Trt)-OH

Cat. No.: B554768

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for N- α -benzyloxycarbonyl-N- γ -trityl-L-glutamine (**Z-Gln(Trt)-OH**), a critical building block in peptide synthesis and drug discovery. Due to the limited availability of complete, experimentally verified spectra in the public domain, this document focuses on predicted and characteristic spectroscopic features based on the known structure of the molecule and data from related compounds.

Molecular Structure and Properties

Z-Gln(Trt)-OH is a protected amino acid derivative essential for the incorporation of glutamine into peptide sequences. The benzyloxycarbonyl (Z) group protects the α -amino group, while the bulky trityl (Trt) group shields the side-chain amide, preventing undesirable side reactions during synthesis.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₀ N ₂ O ₅	[1] [2]
Molecular Weight	522.59 g/mol	[1] [2]
CAS Number	132388-60-4	[1] [2] [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Z-Gln(Trt)-OH** in solution. Below are the expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Z-Gln(Trt)-OH** will exhibit characteristic signals for the protons of the glutamine backbone, the benzyloxycarbonyl (Z) protecting group, and the trityl (Trt) protecting group.

Table 1: Predicted ¹H NMR Chemical Shifts for **Z-Gln(Trt)-OH**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10-12	Broad Singlet	1H	Carboxylic acid (-COOH)
~8.0-8.5	Singlet/Doublet	1H	Side-chain amide (-NH-Trt)
~7.1-7.4	Multiplet	20H	Aromatic protons (Trityl and Benzyl)
~5.1	Singlet/Multiplet	2H	Benzylic protons (-CH ₂ -Ph)
~4.2-4.4	Multiplet	1H	α -CH
~2.1-2.4	Multiplet	2H	γ -CH ₂
~1.9-2.1	Multiplet	2H	β -CH ₂

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons and aromatic carbons will appear at the downfield end of the spectrum.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Z-Gln(Trt)-OH**

Chemical Shift (δ , ppm)	Assignment
~173-176	Carboxylic acid carbonyl (C=O)
~170-172	Side-chain amide carbonyl (C=O)
~156-158	Urethane carbonyl (Z group C=O)
~144-145	Quaternary aromatic carbons (Trityl)
~136-137	Quaternary aromatic carbon (Benzyl)
~126-129	Aromatic carbons (Trityl and Benzyl)
~70-71	Trityl quaternary carbon (C- Ph_3)
~66-68	Benzyllic carbon (- $\text{CH}_2\text{-Ph}$)
~53-56	α -Carbon
~32-34	$\gamma\text{-CH}_2$
~28-30	$\beta\text{-CH}_2$

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **Z-Gln(Trt)-OH** will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for **Z-Gln(Trt)-OH**

Frequency (cm ⁻¹)	Intensity	Vibration	Functional Group
~3300	Medium	N-H Stretch	Amide
~3030	Medium	C-H Stretch	Aromatic
~2850-2960	Medium	C-H Stretch	Aliphatic
~2500-3300	Broad	O-H Stretch	Carboxylic Acid
~1710-1740	Strong	C=O Stretch	Carboxylic Acid
~1680-1700	Strong	C=O Stretch	Urethane (Z group)
~1640-1670	Strong	C=O Stretch	Amide (Amide I)
~1510-1550	Strong	N-H Bend	Amide (Amide II)
~1450, ~1495	Medium	C=C Stretch	Aromatic Ring
~1210-1320	Strong	C-O Stretch	Carboxylic Acid/Ester
~690-770	Strong	C-H Bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for Z-Gln(Trt)-OH

Ion	m/z (calculated)	m/z (expected)
[M+H] ⁺	523.2233	~523.2
[M+Na] ⁺	545.2052	~545.2

The exact mass is calculated for the molecular formula C₃₂H₃₀N₂O₅[\[1\]](#)[\[2\]](#). The observed m/z values in an experimental spectrum should be very close to these calculated values.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **Z-GIn(Trt)-OH**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Z-GIn(Trt)-OH**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation:

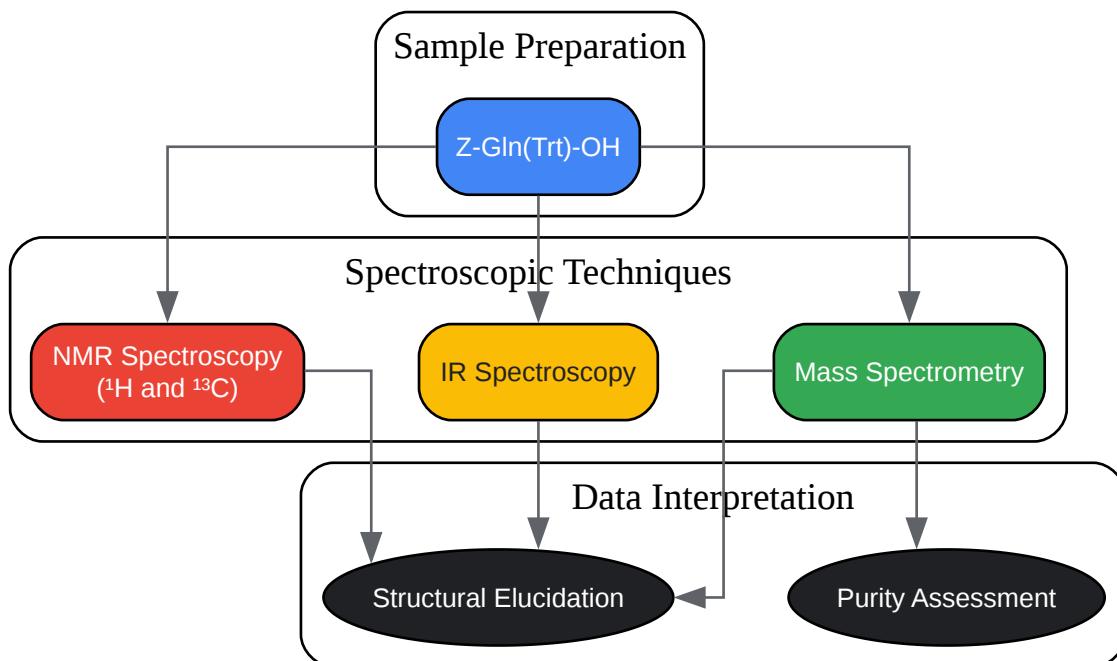
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.

Mass Spectrometry

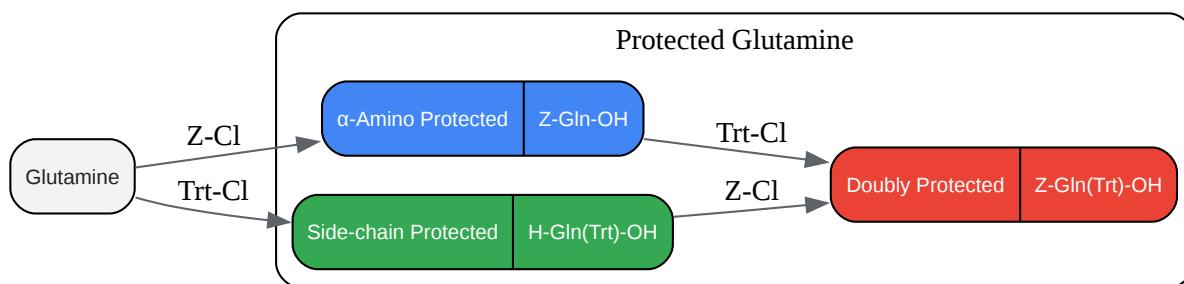
Sample Preparation:


- Prepare a dilute solution of **Z-Gln(Trt)-OH** (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- A small amount of an acid (e.g., formic acid) may be added to promote ionization.

Instrumentation and Parameters:

- Mass Spectrometer: Electrospray Ionization (ESI) mass spectrometer.
- Ionization Mode: Positive ion mode.
- Mass Range: Scan a range that includes the expected molecular ion peaks (e.g., m/z 100-1000).
- Capillary Voltage: Typically 3-5 kV.
- Nebulizing Gas: Nitrogen.

Visualizations


Workflow for Spectroscopic Analysis of Z-Gln(Trt)-OH

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **Z-Gln(Trt)-OH**.

Logical Relationship of Protecting Groups

[Click to download full resolution via product page](#)

Caption: Logical relationship of protecting groups on the glutamine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-Gln(Trt)-OH | C32H30N2O5 | CID 10962399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. peptide.com [peptide.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Z-Gln(Trt)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554768#spectroscopic-data-nmr-ir-mass-spec-of-z-gln-trt-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

